molecular formula C15H20N4O3S B12171844 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B12171844
M. Wt: 336.4 g/mol
InChI Key: BBVONHNGIPMODU-UHFFFAOYSA-N
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Description

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and involves highly regioselective C-C coupling and spiro scaffold steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. For example, derivatives of similar compounds have been shown to act as selective inhibitors of tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1), which are involved in inflammatory and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is unique due to its specific spirocyclic structure and the presence of both thiazole and acetamide functional groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H20N4O3S

Molecular Weight

336.4 g/mol

IUPAC Name

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H20N4O3S/c1-10-9-23-13(16-10)17-11(20)8-19-12(21)15(18(2)14(19)22)6-4-3-5-7-15/h9H,3-8H2,1-2H3,(H,16,17,20)

InChI Key

BBVONHNGIPMODU-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2C(=O)C3(CCCCC3)N(C2=O)C

Origin of Product

United States

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